2-Bromo-3'-acetyloxylacetophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of brominated acetophenones can vary based on the starting materials and the conditions applied. For instance, the bromination of 2,3-diarylcyclopent-2-en-1-ones has been shown to yield different brominated products depending on the brominating reagent and solvent used. Molecular bromine, N-bromosuccinimide, or tetrabutylammonium tribromide can lead to aryl group bromination, while copper(II) bromide in methanol can yield 5-bromocyclopentenones with high efficiency . Similarly, α-Bromo-4-hydroxyacetophenone was synthesized using sulfuric acid as a catalyst, with specific reaction conditions optimized for yield . These methods highlight the regio- and chemoselectivity in bromination reactions that could be relevant for synthesizing 2-Bromo-3'-acetyloxylacetophenone.

Molecular Structure Analysis

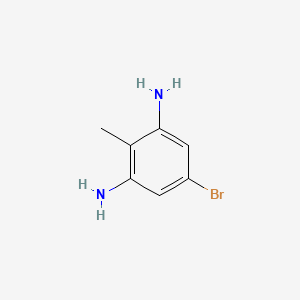

The molecular structure of brominated acetophenones is confirmed through various spectroscopic techniques. For example, the structure of 2-bromo-2',4'-dichloroacetophenone was confirmed by ^1H NMR, ^13C NMR, and IR spectra analysis . These techniques are crucial for verifying the identity and purity of the synthesized compounds, and similar methods would likely be used to analyze 2-Bromo-3'-acetyloxylacetophenone.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of 2-Bromo-3'-acetyloxylacetophenone. However, brominated acetophenones are generally reactive and can participate in further chemical transformations. For instance, 2-bromobenzonitriles have been used in a two-step synthesis of substituted 3-aminoindazoles, showcasing the reactivity of brominated aromatic compounds in palladium-catalyzed arylation reactions . This suggests that 2-Bromo-3'-acetyloxylacetophenone could also be a versatile intermediate in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated acetophenones are characterized by measuring their physical constants such as relative density, refractive index, boiling point, and melting point . These properties are essential for the identification and application of these compounds in various chemical processes. Although the specific properties of 2-Bromo-3'-acetyloxylacetophenone are not provided, similar measurements would be necessary to fully understand and utilize this compound in research and industrial applications.

properties

IUPAC Name |

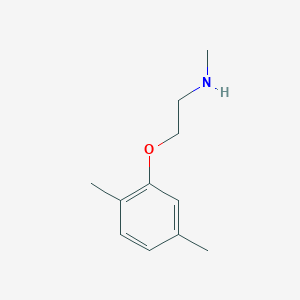

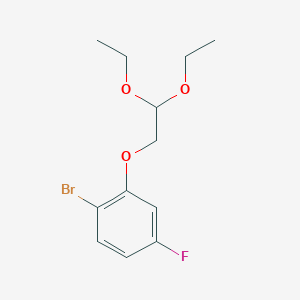

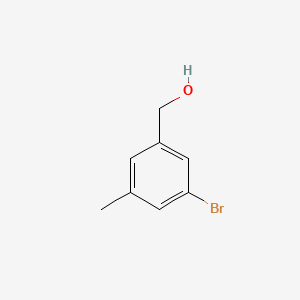

[3-(2-bromoacetyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c1-7(12)14-9-4-2-3-8(5-9)10(13)6-11/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJZSPJKMBFLRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50632597 |

Source

|

| Record name | 3-(Bromoacetyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3'-acetyloxylacetophenone | |

CAS RN |

38396-89-3 |

Source

|

| Record name | 3-(Bromoacetyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(4-Benzylpiperazino)ethoxy]-benzenecarboxylic acid](/img/structure/B1290717.png)